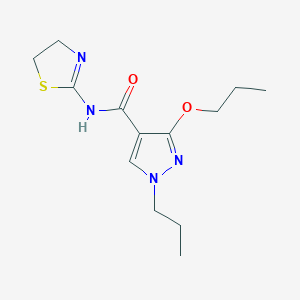
2-Cyano-1-fluorosulfonyloxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-1-fluorosulfonyloxynaphthalene (CFSN) is a synthetic compound that has been widely used in various scientific research applications. It is a highly reactive and versatile compound that can be easily synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
2-Cyano-1-fluorosulfonyloxynaphthalene has been extensively used in scientific research for various applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. 2-Cyano-1-fluorosulfonyloxynaphthalene has also been used as a fluorescent probe for the detection of amino acids and peptides. Additionally, 2-Cyano-1-fluorosulfonyloxynaphthalene has been used as a cross-linking agent for the synthesis of polymers and as a precursor for the synthesis of other naphthalene derivatives.
Wirkmechanismus
The mechanism of action of 2-Cyano-1-fluorosulfonyloxynaphthalene is not fully understood. However, it is known that 2-Cyano-1-fluorosulfonyloxynaphthalene reacts with metal ions and forms a complex that emits fluorescence. The fluorescence intensity is proportional to the concentration of the metal ion. 2-Cyano-1-fluorosulfonyloxynaphthalene also reacts with amino acids and peptides, leading to the formation of a fluorescent product.
Biochemical and Physiological Effects:
2-Cyano-1-fluorosulfonyloxynaphthalene has no known biochemical or physiological effects. It is a synthetic compound that is not found naturally in the environment or in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-1-fluorosulfonyloxynaphthalene has several advantages for lab experiments. It is a highly reactive and versatile compound that can be easily synthesized and purified. It is also a fluorescent probe that can be used for the detection of metal ions, amino acids, and peptides. However, 2-Cyano-1-fluorosulfonyloxynaphthalene has some limitations. It is a synthetic compound that may not accurately represent natural compounds. It also requires careful handling due to its reactivity and toxicity.
Zukünftige Richtungen
There are several future directions for the use of 2-Cyano-1-fluorosulfonyloxynaphthalene in scientific research. One potential application is in the detection of metal ions in biological samples, such as blood and urine. 2-Cyano-1-fluorosulfonyloxynaphthalene can also be used as a fluorescent probe for the detection of proteins and enzymes. Additionally, 2-Cyano-1-fluorosulfonyloxynaphthalene can be used as a cross-linking agent for the synthesis of biomaterials and as a precursor for the synthesis of other fluorescent compounds.
Conclusion:
In conclusion, 2-Cyano-1-fluorosulfonyloxynaphthalene is a synthetic compound that has been widely used in various scientific research applications. It can be easily synthesized using different methods and is a highly reactive and versatile compound. 2-Cyano-1-fluorosulfonyloxynaphthalene has been used as a fluorescent probe for the detection of metal ions, amino acids, and peptides. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 2-Cyano-1-fluorosulfonyloxynaphthalene in scientific research, including the detection of metal ions in biological samples and the synthesis of biomaterials.
Synthesemethoden
2-Cyano-1-fluorosulfonyloxynaphthalene can be synthesized using different methods, including the reaction of 2-naphthol with cyanogen bromide and sulfur tetrafluoride. Another method involves the reaction of 2-naphthol with cyanogen chloride and sulfur tetrafluoride. These methods yield 2-Cyano-1-fluorosulfonyloxynaphthalene in high purity and yield. The synthesized compound can be further purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQFKAFGOVAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-1-fluorosulfonyloxynaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)

![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)

![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)


![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)

![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)
![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)
![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)
![(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2941214.png)